
1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structural formula:
- It belongs to the class of 1,2,4-triazole derivatives , which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one carbon atom.
- The compound features a phenyl group (C6H5) attached to the 3-position of the triazole ring.
- Its systematic name is 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-methanol .
1H-1,2,4-Triazole-5-methanol, 3-(4-hydroxyphenyl)-: C9H8N2O
.Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions, cyclizations, and functional group transformations.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route, but common solvents include ethanol, methanol, or acetonitrile.
Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts continue to optimize synthetic routes.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid are used. Reduction may involve hydrogenation with a metal catalyst. Substitution reactions often use halogens or nucleophiles.
Major Products: The specific products depend on the reaction conditions, but examples include aldehydes, carboxylic acids, or substituted triazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for more complex molecules due to its versatile reactivity.
Biology: Researchers explore its potential as a bioactive compound, such as in drug discovery.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial or anti-inflammatory effects.
Industry: Although not widely used industrially, its applications may expand as research progresses.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Unique Features: The attachment of the phenyl group to the triazole ring distinguishes it from other triazole derivatives.
Similar Compounds: Other related compounds include
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
4-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-1-3-7(14)4-2-6/h1-4,13-14H,5H2,(H,10,11,12) |
Clave InChI |
SQKGYDJEXAVSRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=N2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


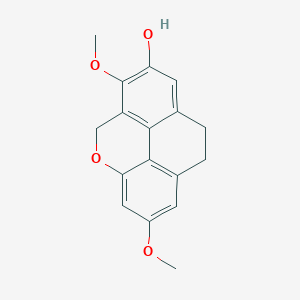

![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
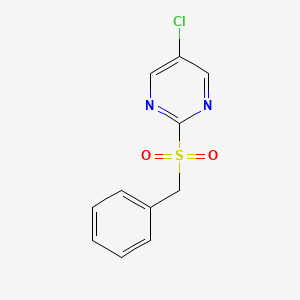
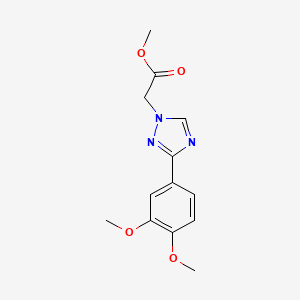
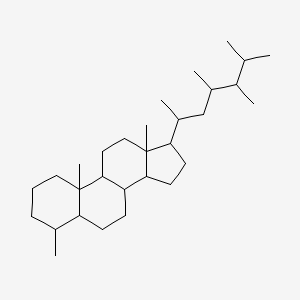

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)

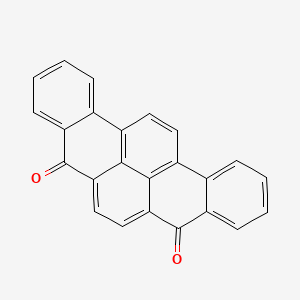
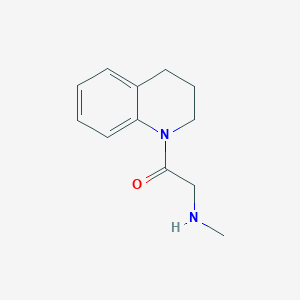
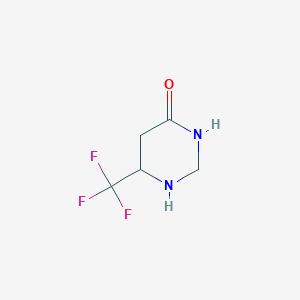
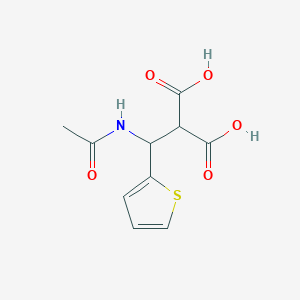
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
